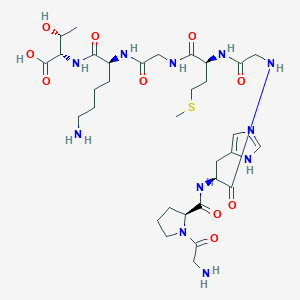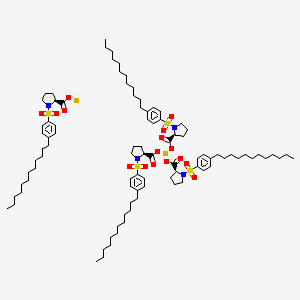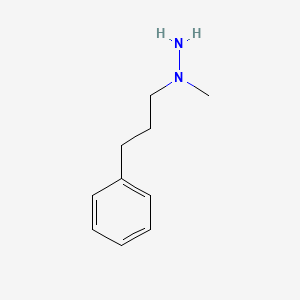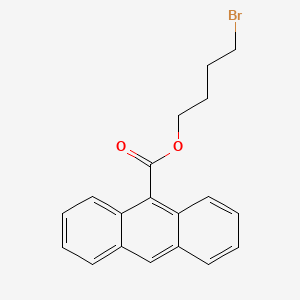
4-Bromobutyl anthracene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobutyl anthracene-9-carboxylate is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of a bromobutyl group attached to the anthracene core at the 9th position, which is further esterified with a carboxylate group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobutyl anthracene-9-carboxylate typically involves a multi-step process:
Bromination of Butanol: The initial step involves the bromination of butanol to produce 4-bromobutanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromobutyl anthracene-9-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobutyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives are formed.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Dihydroanthracene derivatives.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
4-Bromobutyl anthracene-9-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in photochemical studies.
Biology: Investigated for its potential in biological labeling and imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4-bromobutyl anthracene-9-carboxylate is primarily related to its ability to participate in various chemical reactions. The bromobutyl group serves as a reactive site for nucleophilic substitution, while the anthracene core can undergo photochemical reactions. The compound’s fluorescent properties are attributed to the conjugated π-system of the anthracene core, which allows it to absorb and emit light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Anthracene-9-carboxylic acid: Lacks the bromobutyl group, making it less reactive in substitution reactions.
9-Bromoanthracene: Contains a bromine atom directly attached to the anthracene core, differing in reactivity and applications.
4-Bromobutyl benzene: Similar in structure but lacks the extended conjugation of the anthracene core, resulting in different photophysical properties.
Uniqueness: 4-Bromobutyl anthracene-9-carboxylate is unique due to the combination of the bromobutyl group and the anthracene core, which imparts specific reactivity and photophysical properties. This makes it particularly valuable in applications requiring both reactivity and fluorescence.
Propriétés
Numéro CAS |
144449-72-9 |
|---|---|
Formule moléculaire |
C19H17BrO2 |
Poids moléculaire |
357.2 g/mol |
Nom IUPAC |
4-bromobutyl anthracene-9-carboxylate |
InChI |
InChI=1S/C19H17BrO2/c20-11-5-6-12-22-19(21)18-16-9-3-1-7-14(16)13-15-8-2-4-10-17(15)18/h1-4,7-10,13H,5-6,11-12H2 |
Clé InChI |
PDBKCUFIUPRGOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)OCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


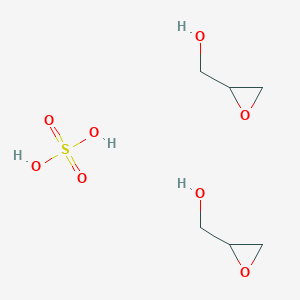
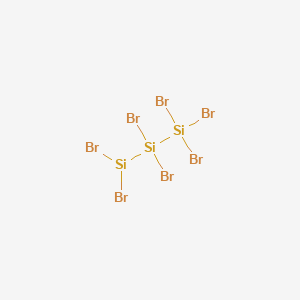
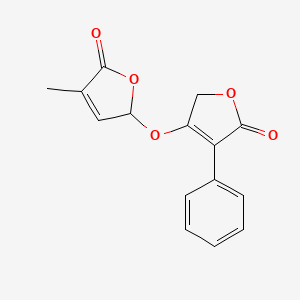
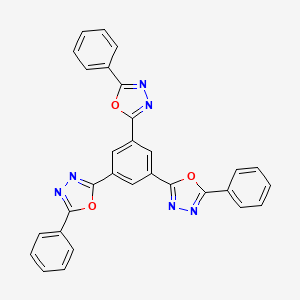
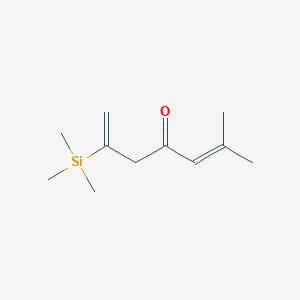
![N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine](/img/structure/B15164100.png)

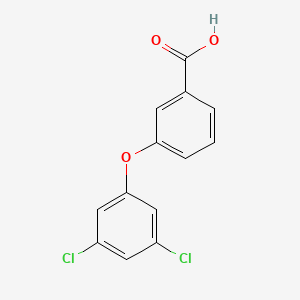
![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
![3-Methyl-1-[2,4,6-tri(propan-2-yl)cyclohexyl]phospholane](/img/structure/B15164127.png)
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)
